molecular formula C12H16F2N2O2 B11797363 Methyl 1-cyclohexyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate

Methyl 1-cyclohexyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B11797363
M. Wt: 258.26 g/mol
InChI Key: JBKXKTBYFSPEND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-cyclohexyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate is an organic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a cyclohexyl group, a difluoromethyl group, and a pyrazole ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-cyclohexyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of cyclohexylamine with difluoromethylpyrazole-4-carboxylic acid. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis. This method allows for better control over reaction parameters and can produce larger quantities of the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-cyclohexyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form different derivatives.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce different derivatives of the original compound.

Scientific Research Applications

Methyl 1-cyclohexyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of Methyl 1-cyclohexyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

  • Methyl 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylate
  • Methyl 1-cyclohexyl-5-ethyl-1H-pyrazole-4-carboxylate

Uniqueness

Methyl 1-cyclohexyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Methyl 1-cyclohexyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate (CAS Number: 1443285-65-1) is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound possesses a unique molecular structure characterized by the presence of a difluoromethyl group, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, including its anti-inflammatory, anticancer, and antioxidant properties, supported by case studies and research findings.

Molecular Characteristics

  • Molecular Formula: C12H16F2N2O2
  • Molecular Weight: 258.26 g/mol
  • Purity: NLT 98% .

1. Anti-inflammatory Activity

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory effects. These compounds inhibit the release of pro-inflammatory cytokines such as TNF-alpha, which is crucial in various inflammatory and autoimmune diseases. For instance, a related study demonstrated that certain pyrazole derivatives inhibited LPS-induced TNF-alpha release in cellular models, suggesting a similar potential for this compound .

2. Anticancer Properties

The anticancer activity of this compound has been explored through in vitro studies. These investigations revealed that compounds with similar structural features showed cytotoxic effects against several cancer cell lines, such as HeLa (cervical cancer) and HepG2 (liver cancer) cells. The mean growth inhibition percentages reported were 54.25% and 38.44%, respectively . Further research is necessary to establish the specific mechanisms through which this compound exerts its anticancer effects.

3. Antioxidant Activity

Antioxidant properties are another area where pyrazole derivatives have shown promise. Compounds with similar structures have demonstrated significant antioxidant activity in various assays (e.g., ABTS, FRAP). The introduction of specific substituents can enhance these properties, making them candidates for treating oxidative stress-related diseases .

Case Study 1: Inhibition of Cancer Cell Proliferation

In a study examining the effects of various pyrazole derivatives on cancer cell lines, this compound was evaluated alongside other analogs. The results indicated that while some analogs exhibited high cytotoxicity (>90% inhibition) against multiple cancer types, this compound showed moderate efficacy, warranting further investigation into its structure-activity relationship (SAR) .

Case Study 2: Anti-inflammatory Mechanisms

Another significant study focused on the anti-inflammatory mechanisms of pyrazoles involving this compound. The results highlighted its ability to inhibit the phosphorylation of HSP27 and reduce TNF-alpha levels in cellular models exposed to inflammatory stimuli . This suggests potential therapeutic applications in inflammatory diseases.

Comparative Analysis of Pyrazole Derivatives

The following table summarizes the biological activities of various pyrazole derivatives compared to this compound:

Compound NameAnti-inflammatory ActivityAnticancer ActivityAntioxidant Activity
This compoundModerateModerateSignificant
Compound AHighHighModerate
Compound BLowHighSignificant
Compound CModerateLowHigh

Properties

Molecular Formula

C12H16F2N2O2

Molecular Weight

258.26 g/mol

IUPAC Name

methyl 1-cyclohexyl-5-(difluoromethyl)pyrazole-4-carboxylate

InChI

InChI=1S/C12H16F2N2O2/c1-18-12(17)9-7-15-16(10(9)11(13)14)8-5-3-2-4-6-8/h7-8,11H,2-6H2,1H3

InChI Key

JBKXKTBYFSPEND-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N(N=C1)C2CCCCC2)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.